1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile
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Overview
Description
1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile is a chemical compound with a complex structure that includes multiple rings and functional groups.
Preparation Methods
The synthesis of 1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile typically involves multiple steps, including the formation of the cyclopenta[b]pyrrole core and subsequent functionalization. Common synthetic routes may involve the use of cyclization reactions, nitrile formation, and acetylation. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions .
Comparison with Similar Compounds
1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile can be compared with other similar compounds, such as:
Cyclopenta[b]pyrrole derivatives: These compounds share a similar core structure but may have different functional groups.
Nitrile-containing compounds: These compounds contain a nitrile group, which can influence their reactivity and applications.
Acetylated compounds: These compounds contain an acetyl group, which can affect their chemical properties and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
88585-95-9 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-acetyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonitrile |
InChI |
InChI=1S/C10H14N2O/c1-7(13)12-9(6-11)5-8-3-2-4-10(8)12/h8-10H,2-5H2,1H3 |
InChI Key |
HOMAUVZNVICFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2CCCC2CC1C#N |
Origin of Product |
United States |
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